PNMT Inhibition vs. Reference Inhibitor
N-(4-formylphenyl)-2-methylpropanamide exhibits measurable but modest inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the rate-limiting enzyme in epinephrine biosynthesis, with a reported inhibition constant (Ki) of 1,110,000 nM (1.11 mM) [1]. In contrast, a structurally distinct reference PNMT inhibitor, LY134046 (8,9-dichloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine), achieves a Ki of approximately 10 nM under comparable assay conditions, representing a >100,000-fold difference in potency [2].
| Evidence Dimension | PNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1,110,000 nM |
| Comparator Or Baseline | LY134046: Ki ≈ 10 nM |
| Quantified Difference | Target compound is ~111,000-fold less potent than reference inhibitor |
| Conditions | In vitro enzyme inhibition assay using purified or recombinant PNMT; substrate: phenylethanolamine; cofactor: S-adenosyl-L-methionine |
Why This Matters
This quantification establishes the compound's utility as a low-potency control or a scaffold for SAR optimization, not as a lead inhibitor—critical for procurement decisions in drug discovery campaigns targeting PNMT.
- [1] BindingDB. BDBM50367284; CHEMBL291584. Affinity Data: Ki = 1.11E+6 nM against phenylethanolamine N-methyltransferase (PNMT). View Source
- [2] Fuller, R. W., Hemrick-Luecke, S. K., & Toomey, R. E. (1981). Inhibition of phenylethanolamine N-methyltransferase by LY134046. Research Communications in Chemical Pathology and Pharmacology, 33(1), 165-168. View Source
